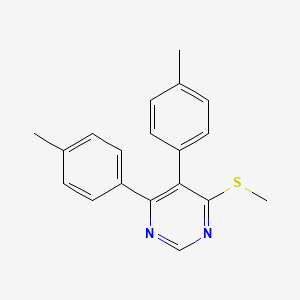
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- is a heterocyclic aromatic organic compound It is characterized by a pyrimidine ring substituted with two 4-methylphenyl groups at positions 4 and 5, and a methylthio group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with thiourea in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the pyrimidine ring.
Aplicaciones Científicas De Investigación
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- can be compared with other pyrimidine derivatives, such as:
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylamino)-
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)-
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-2-amine
Uniqueness
The uniqueness of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
651316-31-3 |
|---|---|
Fórmula molecular |
C19H18N2S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4,5-bis(4-methylphenyl)-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C19H18N2S/c1-13-4-8-15(9-5-13)17-18(20-12-21-19(17)22-3)16-10-6-14(2)7-11-16/h4-12H,1-3H3 |
Clave InChI |
MVEKHYRTOGUQHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=CN=C2SC)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
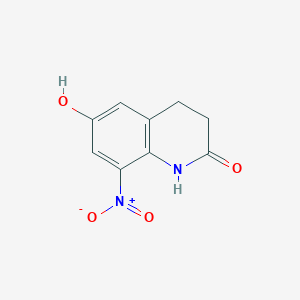

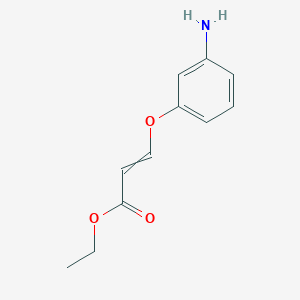
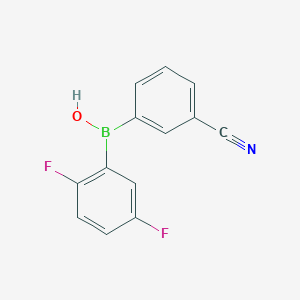

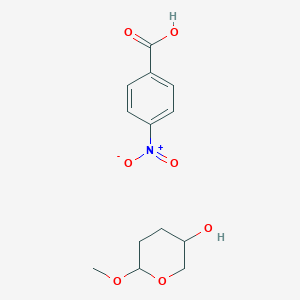
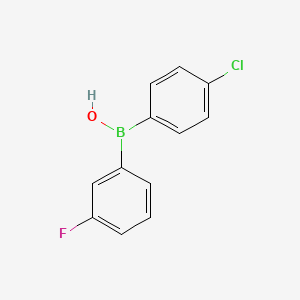
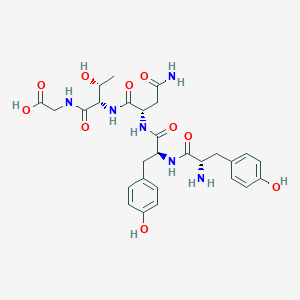
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
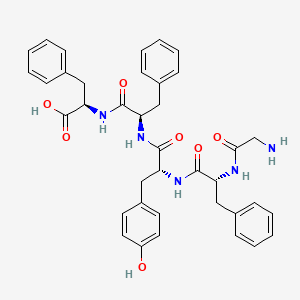
![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)
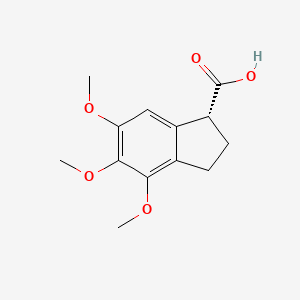
![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
